Crisaborole acid impurity
Overview
Description
Crisaborole acid impurity is a byproduct formed during the synthesis of crisaborole, a non-steroidal topical phosphodiesterase-4 inhibitor used for the treatment of mild to moderate atopic dermatitis. The chemical structure of crisaborole is 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]benzonitrile . This impurity can affect the purity and efficacy of the final pharmaceutical product, making its identification and control crucial in the manufacturing process.
Mechanism of Action
Target of Action
Crisaborole, also known as AU6S2S58KT or 4-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-5-yloxy)-benzoic acid, primarily targets the phosphodiesterase 4 (PDE4) enzyme . This enzyme is a key regulator of inflammatory cytokine production and is expressed in keratinocytes and immune cells .
Mode of Action
Crisaborole inhibits PDE4, leading to elevated levels of cyclic adenosine monophosphate (cAMP) . The increase in cAMP levels results in a reduction of inflammation in the skin, thereby improving disease severity and reducing the risk of infection .
Biochemical Pathways
The inhibition of PDE4 by Crisaborole affects the cAMP-dependent pathway . This pathway plays a crucial role in the regulation of inflammation. By increasing cAMP levels, Crisaborole mediates an anti-inflammatory effect on almost all inflammatory cells .
Pharmacokinetics
Among these, 5-(4-cyanophenoxy)-2-hydroxyl benzoic acid (produced by oxidation) and AN7602-sulfate (produced by sulfation) were major circulating components .
Result of Action
The result of Crisaborole’s action is the improvement of disease severity, reduction of the risk of infection, and reduction of signs and symptoms in patients 2 years old and older . It reduces local inflammation in the skin and prevents further exacerbation of the disease .
Action Environment
Crisaborole is highly susceptible to degrade under acid, base, neutral (hydrolytic), and thermal stress conditions, but is stable to oxidation and photolysis (UV light) . The magnitude of drug degradation measured was in the range of acid > base > neutral > thermal . This suggests that the environment in which Crisaborole is stored and used can significantly influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Crisaborole acid impurity plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with phosphodiesterase-4 (PDE4), an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases the levels of cAMP within cells, which can modulate inflammatory responses. Additionally, it interacts with cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-4, IL-5, IL-13), influencing their production and release .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting PDE4, it can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses in skin cells. This compound also affects the phosphorylation of cAMP response element-binding protein (CREB) in monocytes and reduces the phosphorylation of extracellular signal-regulated kinases (ERK) in T cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the catalytic domain of PDE4, inhibiting its activity and leading to increased cAMP levels. This inhibition affects various downstream signaling pathways, resulting in changes in gene expression. The compound also interacts with other enzymes and proteins, modulating their activity and contributing to its overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, but its activity may decrease over extended periods. Long-term exposure to this compound in vitro and in vivo has demonstrated sustained anti-inflammatory effects, although the exact duration of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces inflammation without causing significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. Studies have indicated that while the compound is generally well-tolerated, excessive dosages can lead to undesirable outcomes, emphasizing the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its metabolism and clearance from the body. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its influence on various biochemical processes. These interactions are crucial for understanding its pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. It is transported across cell membranes by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. These interactions are vital for its therapeutic efficacy, as they determine the compound’s bioavailability and distribution within the body .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is directed to particular compartments or organelles within cells through targeting signals and post-translational modifications. This localization is crucial for its interaction with target biomolecules and its overall biochemical effects. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of crisaborole involves several steps, including the protection and deprotection of functional groups, cyclization, and purification. One common synthetic route includes the deprotection and cyclization of a precursor compound in the presence of a suitable acid and solvent . The reaction conditions, such as temperature, pH, and solvent choice, are optimized to minimize the formation of impurities, including crisaborole acid impurity.
Industrial Production Methods
In industrial settings, the production of crisaborole is scaled up using large reactors and continuous flow systems. The process involves stringent quality control measures to ensure the purity of the final product. High-performance liquid chromatography (HPLC) is often used to monitor the levels of this compound and other byproducts during the manufacturing process .
Chemical Reactions Analysis
Types of Reactions
Crisaborole acid impurity can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized derivatives.
Reduction: Reducing agents can convert the impurity into different reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the impurity’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds. Substitution reactions can introduce various functional groups into the impurity’s structure .
Scientific Research Applications
Crisaborole acid impurity has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to develop and validate methods for impurity profiling.
Biology: Studied for its potential biological activity and interactions with cellular targets.
Medicine: Investigated for its effects on the efficacy and safety of crisaborole as a pharmaceutical product.
Industry: Employed in quality control processes to ensure the purity and consistency of crisaborole production
Comparison with Similar Compounds
Similar Compounds
Similar compounds to crisaborole acid impurity include:
- 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile
- 4-(4-(4-Bromo-3-formylphenoxy)-3-formylphenoxy)benzonitrile
Uniqueness
This compound is unique due to its specific formation during the synthesis of crisaborole. Unlike other impurities, it closely resembles the parent compound in structure, which can complicate its separation and identification. Its presence can significantly impact the purity and efficacy of the final pharmaceutical product, making its control essential in the manufacturing process .
Properties
IUPAC Name |
4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BO5/c16-14(17)9-1-3-11(4-2-9)20-12-5-6-13-10(7-12)8-19-15(13)18/h1-7,18H,8H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVNFPQXJOQGEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)OC3=CC=C(C=C3)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
906673-43-6 | |
Record name | 4-((1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906673436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-5-yl)oxy]benzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AU6S2S58KT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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